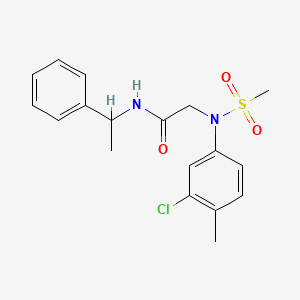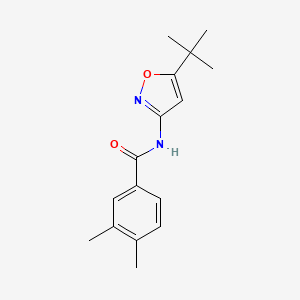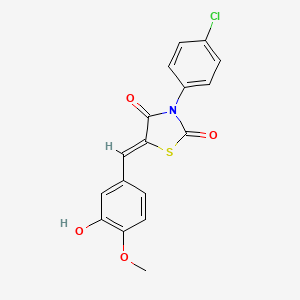![molecular formula C15H25NO B5210477 N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)
N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine, also known as bupropion, is a medication that is primarily used as an antidepressant and smoking cessation aid. Bupropion is a unique compound that has a complex mechanism of action, which makes it an interesting subject of scientific research. In
Wirkmechanismus
The exact mechanism of action of N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to alleviate depression and reduce cravings for nicotine.
Biochemical and Physiological Effects:
Bupropion has a number of biochemical and physiological effects, including increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Bupropion has been found to have a low potential for abuse and dependence, which makes it an attractive alternative to other antidepressants.
Vorteile Und Einschränkungen Für Laborexperimente
Bupropion has a number of advantages for lab experiments, including its well-established use in the treatment of depression and smoking cessation. It has also been extensively studied, which means that there is a large body of research available on its mechanism of action and biochemical and physiological effects. However, there are also some limitations to using N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine in lab experiments, including its potential for interactions with other medications and its side effects.
Zukünftige Richtungen
There are a number of future directions for research on N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine, including exploring its potential use in the treatment of ADHD, bipolar disorder, and obesity. There is also a need for further research into the exact mechanism of action of this compound and its effects on the brain and body. Additionally, there is a need for more research into the long-term effects of this compound use, particularly in terms of its potential for interactions with other medications. Overall, this compound is a promising compound that has a number of potential applications in the field of medicine and scientific research.
Synthesemethoden
Bupropion is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoic acid with 3-(2,4-dimethylphenoxy)propylamine to form the intermediate 2,4-dichloro-α-(3-(2,4-dimethylphenoxy)propyl)acetophenone. This intermediate is then reduced using sodium borohydride to form N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine.
Wissenschaftliche Forschungsanwendungen
Bupropion has been extensively researched for its antidepressant and smoking cessation properties. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), bipolar disorder, and obesity. Bupropion has been found to be effective in treating depression and smoking cessation, and its use in these areas is well-established.
Eigenschaften
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-9-16-10-6-11-17-15-8-7-13(2)12-14(15)3/h7-8,12,16H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCMESODUPPJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)

![4-[allyl(methylsulfonyl)amino]-N-(2,6-difluorophenyl)benzamide](/img/structure/B5210404.png)




![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)
![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)
![1-ethoxy-3-[3-(4-fluorophenoxy)propoxy]benzene](/img/structure/B5210476.png)
![9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5210487.png)

